2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine
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Overview
Description
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is a heterocyclic compound that features both morpholine and piperazine functional groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine typically involves the reaction of morpholine and piperazine with a triazine precursor. One common method involves the nucleophilic substitution reaction of cyanuric chloride with morpholine and piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanuric chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
Scientific Research Applications
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine has a broad range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-YL)-4-(piperidin-1-YL)-1,3,5-triazine
- 2-(Morpholin-4-YL)-4-(morpholin-1-YL)-1,3,5-triazine
- 2-(Piperazin-1-YL)-4-(piperidin-1-YL)-1,3,5-triazine
Uniqueness
2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is unique due to the presence of both morpholine and piperazine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
156970-41-1 |
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Molecular Formula |
C11H18N6O |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-(4-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C11H18N6O/c1-3-16(4-2-12-1)10-13-9-14-11(15-10)17-5-7-18-8-6-17/h9,12H,1-8H2 |
InChI Key |
AVOSVDRFHAWQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=N2)N3CCOCC3 |
Related CAS |
93058-67-4 |
Origin of Product |
United States |
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